1,1-Dimethylethyl [2-hydroxy-2-(1-naphthalenyl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylethyl [2-hydroxy-2-(1-naphthalenyl)ethyl]carbamate is a chemical compound with the molecular formula C17H21NO3 and a molecular weight of 287.357 g/mol . This compound is known for its unique structure, which includes a naphthalene ring and a carbamate group, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1,1-Dimethylethyl [2-hydroxy-2-(1-naphthalenyl)ethyl]carbamate typically involves the reaction of 1-naphthol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,1-Dimethylethyl [2-hydroxy-2-(1-naphthalenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like alkyl halides. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Dimethylethyl [2-hydroxy-2-(1-naphthalenyl)ethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl [2-hydroxy-2-(1-naphthalenyl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxyl and carbamate groups play crucial roles in its binding to enzymes and receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1,1-Dimethylethyl [2-hydroxy-2-(1-naphthalenyl)ethyl]carbamate can be compared with similar compounds such as:
1,1-Dimethylethyl [2-hydroxy-1-(hydroxymethyl)ethyl]carbamate: Similar structure but with an additional hydroxymethyl group.
1,1-Dimethylethyl [2-hydroxy-2-(2-naphthalenyl)ethyl]carbamate: Similar structure but with a different position of the naphthalene ring. These compounds share structural similarities but differ in their chemical properties and reactivity, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
tert-butyl N-(2-hydroxy-2-naphthalen-1-ylethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-17(2,3)21-16(20)18-11-15(19)14-10-6-8-12-7-4-5-9-13(12)14/h4-10,15,19H,11H2,1-3H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICZYIJOWAZXCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC2=CC=CC=C21)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.